molecular formula C11H20O3 B017129 Methyl 3-oxodecanoate CAS No. 22348-96-5

Methyl 3-oxodecanoate

Cat. No.: B017129
CAS No.: 22348-96-5
M. Wt: 200.27 g/mol
InChI Key: QOQWSGSXXQSUOD-UHFFFAOYSA-N
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Description

Methyl 3-oxodecanoate, with the CAS number 22348-96-5, is an organic compound classified as a methyl ester of a keto acid, specifically featuring a ketone functional group at the third carbon of a decanoic acid derivative. This molecular configuration imparts significant chemical reactivity, notably through the ketone group which can participate in various organic synthesis reactions such as nucleophilic addition or condensation, making it a valuable reagent in synthetic chemistry. In research contexts, this compound is particularly useful in the study of synthetic pathways for the production of complex molecules. It acts as an intermediate in the synthesis of fine chemicals, fragrances, and polymers by providing a functional group that can easily undergo transformations to form new bonds or molecular structures. Additionally, its ketonic structure is instrumental in studies focused on understanding the mechanisms of keto-enol tautomerism, an essential concept in organic chemistry that explains the stability and reactivity of carbonyl-containing compounds. Beyond its use in chemical synthesis, this compound also serves a role in materials science, particularly in the development of biodegradable plastics, where its incorporation into polymeric chains can enhance the degradability and environmental friendliness of the material. Research has also shown that this compound possesses virulence factor activity against human pathogens and can inhibit DNA synthesis by interfering with protein synthesis at the level of translation initiation. CAS Number: 22348-96-5 Molecular Formula: C11H20O3 Molecular Weight: 200.27 g/mol FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxodecanoate
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InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQWSGSXXQSUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066784
Record name Decanoic acid, 3-oxo-, methyl ester
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Molecular Weight

200.27 g/mol
Source PubChem
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CAS No.

22348-96-5
Record name Methyl 3-oxodecanoate
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Record name Decanoic acid, 3-oxo-, methyl ester
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Record name Decanoic acid, 3-oxo-, methyl ester
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Record name Decanoic acid, 3-oxo-, methyl ester
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Record name Methyl 3-oxodecanoate
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Synthetic Methodologies and Strategies

Established Synthetic Routes for Methyl 3-Oxodecanoate (B1261010)

Established methods for the synthesis of methyl 3-oxodecanoate often provide reliable and high-yielding pathways utilizing readily available starting materials.

A versatile and widely used method for preparing β-keto esters involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis. orgsyn.orgchemicalbook.com This two-step procedure is highly efficient for producing mono-substituted β-keto esters. orgsyn.org

The first step involves the acylation of Meldrum's acid. Meldrum's acid is a cyclic compound with highly acidic protons at the C-5 position (pKa = 4.97), facilitating its conversion into a potent nucleophile. chemicalbook.com The acylation can be carried out using a carboxylic acid chloride, such as octanoyl chloride, in the presence of a base like pyridine. The reaction mixture is typically stirred in a solvent like dichloromethane at a reduced temperature before being brought to room temperature.

The resulting acyl Meldrum's acid intermediate is then subjected to methanolysis. orgsyn.org This is achieved by refluxing the intermediate in anhydrous methanol (B129727). The process yields the desired methyl β-keto ester, in this case, this compound, along with acetone and carbon dioxide as byproducts. researchgate.net The final product can then be purified by distillation under reduced pressure. orgsyn.org

Table 1: Representative Reaction Steps for Meldrum's Acid Approach

Step Reactants Reagents/Conditions Product
1. Acylation Meldrum's acid, Octanoyl chloride Pyridine, Dichloromethane, 0°C to room temp. 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

An alternative established route involves the acylation of β-keto esters using carboxylic acid chlorides, facilitated by calcium compounds. This method provides good yields by first forming a calcium chelate complex of an acetocarboxylic acid ester. google.com

In this process, an acetocarboxylic acid ester is reacted with calcium hydroxide (B78521) or calcium oxide in an inert organic solvent, ensuring the exclusion of water. This reaction forms a stable calcium chelate complex. This complex is then acylated with a suitable carboxylic acid chloride. For the synthesis of this compound, the starting material would be methyl acetoacetate (B1235776), and the acylating agent would be octanoyl chloride.

The final step involves the cleavage of the acylated calcium chelate complex. This is accomplished by treating the complex with an aqueous ammonium salt solution, which releases the desired β-keto ester, this compound. google.com This method avoids some of the practical difficulties associated with other reagents, such as magnesium alcoholates, which may require fresh preparation and the use of toxic solvents. google.com

Alternative Synthetic Approaches and Modifications for β-Keto Esters

Beyond the established routes, several alternative strategies exist for the synthesis of β-keto esters, offering flexibility and control over the final product's structure.

The alkylation of ester enolates is a fundamental and powerful method for forming new carbon-carbon bonds, providing access to a wide variety of substituted β-keto esters. jove.compressbooks.pub This approach, often referred to as the acetoacetic ester synthesis, begins with the deprotonation of a β-keto ester, such as methyl acetoacetate, at the α-carbon. jove.compharmaxchange.info

The α-hydrogens of β-keto esters are particularly acidic due to the stabilizing effect of the two adjacent carbonyl groups. pressbooks.publibretexts.org A suitable base, such as sodium ethoxide or a stronger base like lithium diisopropylamide (LDA), is used to abstract a proton, generating a nucleophilic enolate ion. pharmaxchange.infolibretexts.orglibretexts.org

This enolate then reacts with an electrophilic alkyl halide, such as 1-bromoheptane, in an SN2 reaction. jove.comlibretexts.org The enolate attacks the alkyl halide, displacing the halide leaving group and forming a new C-C bond at the α-position. jove.com This sequence of enolate formation followed by alkylation results in the formation of the desired β-keto ester, this compound. pressbooks.pub The reaction is subject to the typical constraints of SN2 reactions, favoring primary or secondary alkyl halides. libretexts.org

Table 2: General Steps for Alkylation of Ester Enolates

Step Description Reactants/Reagents Intermediate/Product
1 Enolate Formation Methyl Acetoacetate, Base (e.g., NaOEt, LDA) Methyl Acetoacetate Enolate

Modern synthetic chemistry often requires precise control over chemical reactions, especially when dealing with multifunctional molecules. Chemo- and regioselective strategies for the synthesis of β-keto esters aim to selectively modify one part of a molecule while leaving other functional groups intact.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, a highly chemoselective synthesis of a β-keto ester might involve a lipase-catalyzed transesterification, which can proceed without affecting other sensitive functional groups within the molecule. nih.gov Another approach involves the nucleophilic addition of a base-generated enolate to sulfonyl iodide, which shows high chemoselectivity for adding a sulfonyl group to an α-carbon over a hydroxyl group. rsc.org

Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. In the context of β-keto ester synthesis, this is crucial when a ketone has multiple α-hydrogens that could potentially be removed to form different enolates. For example, the alkylation of an unsymmetrical ketone like 2-methylcyclohexanone can lead to a mixture of products because different enolates can form. libretexts.org The choice of a strong, sterically hindered base like LDA can help control which enolate is formed, thus directing the regioselectivity of the subsequent alkylation. libretexts.org Similarly, certain catalysts, such as a cationic NHC–Au(I) catalyst, can be used for the regioselective hydration of alkynyl esters to produce β-keto esters. acs.org These advanced strategies provide chemists with the tools to synthesize complex β-keto esters with high precision.

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms

The reactivity of Methyl 3-oxodecanoate (B1261010) is primarily governed by its two functional groups: the ketone at the C3 position and the methyl ester. The interaction between these groups, particularly the presence of the acidic methylene (B1212753) protons at the C2 position, dictates its chemical behavior.

The carbonyl group (C=O) features a polarized double bond, where the oxygen atom has a partial negative charge and the carbon atom has a partial positive charge, making the carbon an excellent electrophile. masterorganicchemistry.comlibretexts.org This electrophilicity is the basis for nucleophilic addition reactions, a fundamental process for this class of compounds. oxfordsciencetrove.com In such a reaction, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org

The reaction can proceed with both negatively charged and neutral nucleophiles. masterorganicchemistry.comyoutube.com For instance, strong nucleophiles like Grignard reagents or hydride reagents (from sources like sodium borohydride) can add to the ketone carbonyl, leading to the formation of a tertiary or secondary alcohol, respectively, after protonation of the resulting alkoxide intermediate. libretexts.orglibretexts.org The reaction with strong nucleophiles is typically irreversible. masterorganicchemistry.com Weaker nucleophiles can also participate, often requiring acid catalysis to enhance the electrophilicity of the carbonyl carbon. libretexts.org

A defining characteristic of β-keto esters like Methyl 3-oxodecanoate is the acidity of the α-protons located on the carbon between the two carbonyl groups (the C2 position). These protons can be readily removed by a base to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.com The negative charge of the enolate is delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester groups, which significantly increases its stability. masterorganicchemistry.com

This enolate is a potent nucleophile and can react with various electrophiles, most notably in alkylation reactions. oxfordsciencetrove.com The process typically involves two steps:

Deprotonation: A suitable base, such as an alkoxide (e.g., sodium ethoxide) or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA), is used to generate the enolate quantitatively. 182.160.97mnstate.edu

Substitution: The nucleophilic enolate then attacks an electrophilic alkyl halide (e.g., methyl iodide) in a substitution reaction, typically following an SN2 mechanism. oxfordsciencetrove.commnstate.edu This forms a new carbon-carbon bond at the α-position.

This sequence allows for the introduction of a wide variety of alkyl groups at the C2 position, making it a powerful tool for carbon chain extension and the synthesis of more complex molecules. masterorganicchemistry.com

The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis , the cleavage of the ester bond by water, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. Under acidic conditions and heat, the ester is protonated, activating the carbonyl group toward nucleophilic attack by water. The reaction is reversible and yields 3-oxodecanoic acid and methanol (B129727). khanacademy.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. libretexts.org This intermediate then expels the methoxide ion, forming 3-oxodecanoic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt. libretexts.orglibretexts.org An acidic workup is required to obtain the final carboxylic acid product.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com When this compound is treated with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst, the methyl group of the ester can be replaced by the ethyl group, yielding Ethyl 3-oxodecanoate and methanol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Stereoselective Transformations

Creating specific stereoisomers is crucial in the synthesis of fine chemicals and pharmaceuticals. This compound can be a substrate for stereoselective transformations, particularly at its ketone carbonyl group.

The asymmetric reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a valuable transformation. This can be achieved using various chemical and biological methods to produce optically active methyl 3-hydroxydecanoate.

Biocatalysis using whole-cell microorganisms like fungi and algae offers a highly efficient and environmentally friendly method for asymmetric reductions. researchgate.net These organisms contain enzymes, such as ketoreductases, that can reduce carbonyl groups with high levels of stereoselectivity.

Studies on analogous β-keto esters, such as ethyl 2-methyl 3-oxobutanoate, have demonstrated the potential of this approach. For example, the green algae Chlorella has been used to reduce this substrate to its corresponding hydroxy esters with significant diastereoselectivity and high enantiomeric excess. nih.govtandfonline.com Different strains of the algae can produce different stereoisomers as the major product. For instance, Chlorella pyrenoidosa was found to reduce ethyl 2-methyl 3-oxobutanoate to a nearly 1:1 mixture of anti and syn diastereomers, but with high enantiomeric purity for each. nih.govjst.go.jp In contrast, C. vulgaris and C. regularis predominantly afforded the syn-isomer. nih.govtandfonline.com

These findings highlight the potential of using microorganisms to control the stereochemical outcome of the reduction of β-keto esters like this compound, providing access to specific chiral building blocks.

OrganismSubstrateDiastereomer Ratio (anti/syn)Enantiomeric Excess (ee%) of anti-isomerEnantiomeric Excess (ee%) of syn-isomer
Chlorella pyrenoidosaEthyl 2-methyl 3-oxobutanoate53 / 4789% (2S, 3S)>99% (2S, 3R)
Chlorella vulgarisEthyl 2-methyl 3-oxobutanoatePredominantly synNot reportedNot reported
Chlorella regularisEthyl 2-methyl 3-oxobutanoatePredominantly synNot reportedNot reported

This table is based on data from the reduction of a similar substrate, ethyl 2-methyl 3-oxobutanoate, as reported in studies involving Chlorella species. nih.govtandfonline.com

Stereocontrol in Carbon-Carbon Bond Formations

The active methylene group of this compound, flanked by two carbonyl groups, is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, with the potential for stereocontrol.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org this compound can be synthesized via a crossed Claisen condensation between methyl octanoate and methyl acetate. libretexts.orgucla.edu In this reaction, the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl group of methyl octanoate. wikipedia.org

Figure 2: Synthesis of this compound via a crossed Claisen condensation.

To achieve a good yield of the desired crossed product, the reaction is typically carried out by slowly adding the enolizable ester (methyl acetate) to a mixture of the non-enolizable ester (or in this case, the less readily enolized ester, methyl octanoate) and a strong base, such as sodium methoxide.

Dieckmann Condensation: The Dieckmann condensation is an intramolecular version of the Claisen condensation, which is used to form cyclic β-keto esters from diesters. wikipedia.orgorganic-chemistry.org For a Dieckmann condensation to occur, the starting material must be a single molecule containing two ester functionalities. wikipedia.orgchemistrysteps.com As this compound is an acyclic monoester, it is not a direct product of a Dieckmann condensation. However, the principles of the Dieckmann condensation are relevant to the broader reactivity of esters. The reaction typically forms stable 5- or 6-membered rings. wikipedia.orglibretexts.orglibretexts.org For instance, dimethyl dodecanedioate could undergo a Dieckmann condensation to form a cyclic β-keto ester.

Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While this compound itself is not an α,β-unsaturated ester, it can be synthesized from a suitable α,β-unsaturated precursor through a conjugate addition reaction.

For example, a Gilman reagent (a lithium diorganocuprate) can be used to deliver a nucleophilic alkyl group to the β-position of an α,β-unsaturated ester. A plausible synthetic route to this compound would involve the conjugate addition of a hexyl cuprate reagent to methyl 3-oxobutenoate (methyl vinylglyoxylate).

The hypothetical reaction is as follows:

Figure 3: Hypothetical synthesis of this compound via a conjugate addition reaction.

This type of reaction is known for its high efficiency in forming carbon-carbon bonds. The stereochemistry of the newly formed chiral center, if any, can be influenced by the use of chiral ligands or auxiliaries.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Synthesis

The reactivity of Methyl 3-oxodecanoate (B1261010) makes it an ideal starting material for the construction of various heterocyclic systems, particularly those containing nitrogen. The presence of two electrophilic centers and an acidic α-carbon facilitates cyclization reactions with a range of dinucleophiles.

Methyl 3-oxodecanoate is a key intermediate in the synthesis of 2-alkyl-4-quinolones, a class of compounds with significant biological activity, including roles in bacterial quorum sensing. The most common synthetic route is the Conrad-Limpach reaction. This process involves two main steps: first, the condensation of this compound with an appropriately substituted aniline (B41778) to form a β-enaminoate intermediate. The second step is a thermal cyclization of this intermediate at high temperatures (often exceeding 250 °C) in a solvent like diphenyl ether, which leads to the formation of the 4-quinolone core with the expulsion of methanol (B129727). researchgate.netcore.ac.uk

This methodology has been successfully applied to produce a variety of quinolone analogues by modifying the aniline reaction partner. researchgate.net The heptyl side chain at the 2-position of the resulting quinolone originates directly from the octanoyl portion of the this compound precursor. researchgate.net Although effective, the harsh conditions required for the thermal cyclization can sometimes result in moderate yields. core.ac.uk

Table 1: Examples of Quinolone Synthesis using this compound
Starting MaterialsReaction TypeProductKey FindingsReference
This compound, AnilineCondensation followed by Conrad-Limpach cyclization2-heptyl-4-quinoloneDemonstrates the fundamental two-step process involving enamine formation and subsequent thermal cyclization in diphenyl ether. researchgate.net
This compound, Substituted AnilinesConrad-Limpach SynthesisVarious 2-heptyl-4-quinolone analoguesThe method is versatile for creating a library of quinolones by varying the aniline component. researchgate.net
This compound, 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)anilineConrad-Limpach SynthesisHHQ Hapten PrecursorUsed in a multi-step synthesis to create functionalized quinolones for immunochemical studies. acs.org

The fundamental reactivity of β-ketoesters like this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and pyrimidines. While specific literature detailing the use of this compound for these particular rings is not abundant, the established synthetic pathways for these heterocycles frequently employ β-dicarbonyl compounds.

For instance, the Knorr pyrazole (B372694) synthesis involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. hilarispublisher.com Similarly, pyrimidine (B1678525) rings can be constructed via the Biginelli reaction or related pathways, which involve the reaction of a β-ketoester with an aldehyde and a urea (B33335) or amidine derivative. organic-chemistry.org Given its structure, this compound is a suitable substrate for such transformations, offering a route to pyrazoles and pyrimidines featuring a heptyl side chain, which could be exploited for tuning properties like lipophilicity in medicinal chemistry applications.

Building Block for Complex Molecules

Beyond heterocycles, this compound is a valuable building block for assembling the carbon skeletons of more complex and functionally rich molecules, including active pharmaceutical ingredients and agrochemicals.

This compound and its structural relatives are recognized as useful intermediates in the production of various organic compounds, including pharmaceuticals and agrochemicals. medchemexpress.com It serves as a reagent in the synthesis of certain antimicrobial agents, where its carbon chain and reactive functional groups are incorporated into the final target molecule. nih.gov The compound's utility lies in its ability to participate in C-C bond-forming reactions, allowing for the extension and elaboration of molecular structures, a key process in the synthesis of complex active ingredients.

This compound is a precursor for the synthesis of N-acyl-L-homoserine lactones (AHLs), which are signaling molecules used by bacteria in quorum sensing. mdpi.com An innovative enzymatic approach utilizes an acylase from Actinoplanes utahensis (AuAHLA) to catalyze the synthesis of bioactive AHLs. This enzyme facilitates the acylation of L-homoserine lactone (L-HSL) using fatty acid methyl esters, including this compound, as the acyl donor. mdpi.com This biocatalytic method represents a greener and more efficient alternative to traditional chemical synthesis for producing both natural 3-oxo-substituted AHLs and their non-natural analogues, which are valuable tools for studying and disrupting bacterial communication. mdpi.com

Table 2: Enzymatic Synthesis of AHL Analogues
Acyl DonorAcyl AcceptorEnzymeProductSignificanceReference
This compoundL-homoserine lactone (L-HSL)AuAHLA3-oxo-decanoyl-L-homoserine lactone (3-oxo-C10-HSL)First report of an acylase capable of synthesizing bioactive 3-oxo-AHLs. mdpi.com
Methyl 3-oxododecanoateL-homoserine lactone (L-HSL)AuAHLA3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)Demonstrates substrate flexibility of the enzyme for synthesizing various AHLs. mdpi.com

Applications in Polymer and Material Science

The application of this compound specifically within polymer and material science is not extensively documented in current research. However, related β-ketoesters, such as methyl 3-oxoheptanoate, are noted as intermediates in the synthesis of polymers. medchemexpress.com The reactivity of the β-ketoester moiety allows it to participate in polymerization reactions or to be used in the synthesis of specialized monomers. Furthermore, a patent related to the production of 3-oxocarboxylic acid esters, including this compound, mentions their potential utility in creating biodegradable polymers. google.com The ester and keto groups offer sites for chemical modification and polymerization, suggesting a potential, though not yet fully explored, role for this compound in the development of new materials.

As Ligands in Luminescent Lanthanide Complexes

This compound, a β-keto ester, is a class of organic compounds that has garnered interest in the field of coordination chemistry, particularly for its use as a ligand in the formation of luminescent lanthanide complexes. The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, are often harnessed by coordinating them with organic ligands that can efficiently absorb and transfer energy to the metal center, a process known as the "antenna effect." β-keto esters, like this compound and its analogs, are effective in this role.

Research into analogous compounds, such as methyl 3-oxobutanoate, has provided significant insights into how these types of ligands coordinate with lanthanide ions and influence the luminescence of the resulting complexes. unive.itrsc.orgrsc.org Studies have successfully synthesized and characterized coordination compounds with formulas such as [Ln(MAA)3]x and [Ln(MAA)3(phen)], where MAA is the conjugate base of methyl 3-oxobutanoate and phen is 1,10-phenanthroline. rsc.orgrsc.org These lanthanide derivatives have demonstrated appreciable luminescence in the solid state when excited with near-UV light, with strong emissions observed for complexes of lanthanide ions with high-energy resonance levels. unive.itrsc.orgrsc.org

The photoluminescence behavior of these complexes is a key area of investigation. For instance, the visible-emitting [Ln(MAA)3(phen)] compounds have been effectively used as dopants in the creation of luminescent polymeric materials, such as poly(methylmethacrylate). rsc.orgrsc.org This demonstrates the potential for incorporating these complexes into various materials for applications in lighting, displays, and sensors.

While direct research on this compound is limited in the public domain, the data from its shorter-chain analog, methyl 3-oxobutanoate, provides a strong foundation for understanding its potential as a ligand. The longer alkyl chain of this compound could influence properties such as solubility and the morphology of resulting materials, which are important considerations in materials science applications.

The following table summarizes the key findings from studies on lanthanide complexes with the analogous methyl 3-oxobutanoate ligand, which can be considered indicative of the potential properties of this compound-based complexes.

Lanthanide Ion (Ln)Complex FormulaEmission Properties
Sm, Eu, Tb, Dy, Yb[Ln(MAA)₃]ₓAppreciable luminescence in the solid state. rsc.orgrsc.org
Sm, Eu, Tb, Dy, Yb[Ln(MAA)₃(phen)]Strong emissions, particularly for ions with high-energy resonance levels. rsc.orgrsc.org
Eu, Tb, Dy[Ln(DMM)₃(phen)]Used for comparative photoluminescence studies. rsc.orgrsc.org

Biological and Biochemical Research Perspectives

Role in Metabolic Pathways

While not a central metabolite, the study of methyl 3-oxodecanoate (B1261010) and related β-keto acids provides insight into enzymatic processes and metabolic logic.

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a critical metabolic pathway, particularly in skeletal muscle. youtube.com The initial steps are common to all three amino acids, beginning with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT). nih.govmdpi.com This step converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, respectively. frontiersin.org

Following transamination, the BCKAs undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding their respective acyl-CoA derivatives. nih.gov These products then enter distinct pathways: leucine's catabolism produces acetyl-CoA and acetoacetate (B1235776), valine's produces succinyl-CoA, and isoleucine's yields both acetyl-CoA and succinyl-CoA. mdpi.comnih.gov

It is important to note that the key intermediates in this canonical BCAA catabolic pathway are α-keto acids . Methyl 3-oxodecanoate is a β-keto acid , distinguished by the location of the ketone group on the third carbon (the β-carbon) from the ester group. Therefore, this compound is not a direct intermediate in the primary pathways of BCAA breakdown.

This compound can serve as a substrate for certain enzymatic reactions, demonstrating the substrate specificity of various enzymes. A notable example is the novel acylase AuAHLA from Actinoplanes utahensis, which can utilize this compound as an acyl donor for the enzymatic synthesis of N-3-oxodecanoyl-L-homoserine lactone, a quorum-sensing molecule.

Table 1: Enzymatic Transformation of this compound
EnzymeSubstrate(s)ProductReaction Type
Acylase (AuAHLA)This compound, L-homoserine lactoneN-3-oxodecanoyl-L-homoserine lactoneAcyl transfer / Synthesis

In contrast, the enzyme acetolactate synthase (ALS), which is central to the biosynthesis of BCAAs, does not use this compound as a substrate. scielo.brredalyc.org ALS catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-acetohydroxybutyrate (a precursor to isoleucine). scielo.br Although there is no direct enzymatic transformation of this compound by ALS, the mechanism of this enzyme has inspired chemical syntheses modeled on its function. rsc.org This biomimetic approach uses thiazolium chemistry to create α-hydroxy-β-ketoacid derivatives, demonstrating how understanding enzyme mechanisms can inform synthetic organic chemistry. rsc.org

Bioactivity and Physiological Effects

This compound is primarily studied as a synthetic precursor to molecules that exhibit significant physiological effects. The bioactivity is generally associated with the more complex molecules derived from it rather than the compound itself.

This compound is a key starting material in the synthesis of various heterocyclic compounds and other molecules that have been investigated for antimicrobial activity. For instance, it is used in the multi-step synthesis of quinolone-based compounds. Certain quinolone derivatives are known to possess antibacterial activity. Furthermore, its structural framework is employed to build derivatives like 2-benzylidene-3-oxobutanamides, which have shown activity against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that act as crucial signaling molecules at low levels but can cause cellular damage at high levels, a state known as oxidative stress. nih.govmdpi.com While the direct effects of this compound on ROS homeostasis are not extensively documented, compounds synthesized from it have been shown to modulate cellular processes involving ROS. For example, this compound is a precursor for synthesizing ananatosides. In research involving these derived compounds, ROS assays were performed on plants to measure the production of reactive oxygen species. Additionally, the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule whose synthesis can involve precursors structurally related to this compound, has been shown to induce macrophage death through the production of ROS.

A significant area of research has demonstrated the role of this compound as a precursor for compounds that interact with specific biological receptors. It is a crucial building block in the Conrad-Limpach synthesis of 2-alkyl-4-quinolones. Specific quinolones synthesized using this pathway have been identified as agonists of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. These synthetic quinolones were shown to activate the GHS-R1a, leading to a measurable physiological response through Gq/11-dependent signaling, which results in an increased influx of intracellular calcium. This demonstrates a clear pathway from a simple chemical precursor to a complex derivative capable of modulating a key receptor involved in metabolism and energy homeostasis.

Table 2: Bioactivity of Quinolones Derived from this compound
Derived Compound ClassBiological TargetObserved Effect
2-Heptyl-4-quinolonesGrowth Hormone Secretagogue Receptor 1a (GHS-R1a)Agonist activity; increased intracellular calcium mobilization.

Tracers and Isotopic Labeling Studies

The use of stable isotopes as tracers has become an indispensable tool in the field of metabolic research, allowing for the detailed investigation of biochemical pathways in vivo and in vitro. Deuterium (B1214612) (²H), a stable isotope of hydrogen, offers a powerful means to trace the metabolic fate of molecules without the need for radioactive labels. In the context of fatty acid metabolism, deuterated analogues of key intermediates, such as this compound, provide a window into the dynamic processes of oxidation and biosynthesis.

Applications of Deuterated Analogues in Metabolic Tracing

While direct and extensive research specifically employing deuterated this compound in metabolic tracing is not widely documented in publicly available literature, the principles of isotopic labeling with deuterium in fatty acid and ketone body metabolism are well-established. These principles can be extrapolated to understand the potential applications for deuterated this compound.

Deuterium-labeled compounds are frequently utilized as metabolic tracers and as internal standards for mass spectrometry. The introduction of deuterium into a molecule like this compound would allow researchers to follow its metabolic conversion through various pathways. As an intermediate in medium-chain fatty acid metabolism, the metabolic fate of this compound is of significant interest.

One of the primary applications would be to investigate the pathways of β-oxidation. By introducing a deuterated version of this compound into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites. For instance, the catabolism of deuterated this compound through β-oxidation would be expected to yield deuterated acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the incorporation of deuterium into TCA cycle intermediates such as citrate, succinate, and malate. The detection and quantification of these deuterated metabolites provide a direct measure of the flux through the β-oxidation pathway.

Furthermore, deuterated tracers can elucidate the extent to which medium-chain fatty acids contribute to ketogenesis. The liver can convert acetyl-CoA derived from fatty acid oxidation into ketone bodies, namely acetoacetate and β-hydroxybutyrate. By tracing the deuterium from this compound to these ketone bodies, their production rates and contribution to systemic energy metabolism can be quantified.

The analytical techniques of choice for these studies are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and sensitive detection of metabolites and their deuterated isotopologues. The mass shift caused by the incorporation of deuterium enables the clear distinction between the labeled tracer and the endogenous, unlabeled molecules.

Illustrative Research Findings

To illustrate the type of data that can be obtained from such studies, the following table presents hypothetical data based on known metabolic pathways for medium-chain fatty acids. This table showcases the expected distribution of a deuterium label from a hypothetical deuterated this compound tracer into key metabolic pools.

Metabolite PoolExpected Deuterium Incorporation (%)Metabolic Pathway Implication
Acetyl-CoA85Direct product of β-oxidation of the tracer.
Citrate60Entry of deuterated acetyl-CoA into the TCA cycle.
Succinate45Progression of the deuterium label through the TCA cycle.
β-Hydroxybutyrate30Diversion of deuterated acetyl-CoA to ketogenesis.
Palmitate (C16:0)5Minor incorporation into de novo lipogenesis via labeled acetyl-CoA.

This hypothetical data demonstrates how tracking the deuterium label can provide quantitative insights into the relative fluxes of different metabolic pathways originating from a medium-chain β-keto ester. The high incorporation into acetyl-CoA and subsequent TCA cycle intermediates would confirm active β-oxidation. The level of incorporation into ketone bodies would quantify the ketogenic potential of the precursor, while the minimal incorporation into long-chain fatty acids like palmitate would suggest a lesser role in de novo lipogenesis under the studied conditions.

Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Methyl 3-oxodecanoate (B1261010) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of Methyl 3-oxodecanoate. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's atomic arrangement.

In the ¹H NMR spectrum, the protons in different chemical environments produce distinct signals. The methyl ester group (-OCH₃) typically shows a sharp singlet. The protons on the α-carbon (C2), situated between the two carbonyl groups, are acidic and appear as a singlet. The protons on the β-carbon (C4) adjacent to the keto group appear as a triplet, coupled to the neighboring methylene (B1212753) group. The long alkyl chain protons resonate as a complex multiplet, with the terminal methyl group appearing as a characteristic triplet.

The ¹³C NMR spectrum provides information on the different carbon environments. The two carbonyl carbons of the ester and keto groups resonate at low field. The methoxy (B1213986) carbon of the ester group and the methylene carbon alpha to the ester carbonyl appear at distinct chemical shifts. The carbons of the long alkyl chain produce a series of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1 (-C H₃) - ~14.0
C2-C7 (-C H₂-) ~1.2-1.3 (m) ~22.5-31.5
C8 (-C H₂CH₂CO-) ~1.5-1.6 (m) ~23.5
C9 (-C H₂CO-) ~2.5 (t) ~43.0
C10 (-COC H₂CO-) ~3.4 (s) ~49.0
C11 (-C O-) - ~203.0
C12 (-C OOCH₃) - ~167.5
C13 (-OOC H₃) ~3.7 (s) ~52.0

Note: Predicted values are based on analogous compounds. m = multiplet, t = triplet, s = singlet.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation patterns.

Standard electron ionization (EI) mass spectrometry of methyl esters often leads to characteristic fragmentation. libretexts.orgdocbrown.info A key fragmentation pathway for long-chain methyl esters is the McLafferty rearrangement, which results in a prominent ion. researchgate.net Alpha-cleavage next to the carbonyl groups is also a common fragmentation route. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. st-andrews.ac.uk Electrospray Ionization (ESI), a soft ionization technique, is particularly useful for analyzing β-keto esters, often yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. st-andrews.ac.uk Tandem mass spectrometry (MS/MS) can be used to fragment these precursor ions, providing further structural details and aiding in the unequivocal identification of the compound in complex mixtures. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound (C₁₁H₂₀O₃, MW: 200.28)

m/z Possible Fragment Ion Fragmentation Pathway
200 [C₁₁H₂₀O₃]⁺ Molecular Ion (M⁺)
169 [M - OCH₃]⁺ Loss of methoxy radical
157 [M - CH₃CO]⁺ Loss of acetyl radical
143 [CH₃OCOCH₂CO]⁺ Cleavage of the C3-C4 bond
115 [M - C₆H₁₃]⁺ α-cleavage at the keto group
74 [C₃H₆O₂]⁺ McLafferty rearrangement product

Note: Fragmentation is predicted based on general principles for esters and β-keto esters.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and the ketone. masterorganicchemistry.comdocbrown.info The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. docbrown.info The spectrum also shows C-H stretching vibrations for the alkyl chain and the methyl group, as well as C-O stretching vibrations for the ester group. docbrown.infowpmucdn.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The β-keto ester moiety in this compound constitutes a chromophore that absorbs UV radiation. Due to the presence of the conjugated keto-enol tautomer, a characteristic absorption maximum is expected. For a similar compound, methyl acetoacetate (B1235776), the maximum absorption in alcohol is observed around 240 nm. nih.gov

Table 3: Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR) C=O Stretch (Ester) ~1745 cm⁻¹
Infrared (IR) C=O Stretch (Ketone) ~1715 cm⁻¹
Infrared (IR) C-H Stretch (sp³) ~2850-3000 cm⁻¹
Infrared (IR) C-O Stretch (Ester) ~1150-1250 cm⁻¹

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov As a methyl ester of a fatty acid derivative, it is well-suited for GC analysis. nih.gov The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The retention time of the compound is a key parameter for its identification. Quantitative analysis can be performed by comparing the peak area to that of a known standard.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and purification of this compound. However, the analysis of β-keto esters by standard reversed-phase (RP) HPLC can be challenging. chromforum.org This is due to the presence of keto-enol tautomerism, where the compound exists as an equilibrium mixture of two forms in solution. This can lead to poor peak shapes, such as broad or split peaks, which complicates quantification and purification. chromforum.org

To overcome this issue, several strategies can be employed. Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, averaged peak. chromforum.org Adjusting the pH of the mobile phase can also influence the tautomeric equilibrium and improve peak shape. chromforum.org The use of specialized columns, such as mixed-mode columns, has also been shown to provide better resolution and peak symmetry for β-dicarbonyl compounds. chromforum.org

Advanced Characterization Techniques

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state conformation and packing.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the principles of the technique and data from analogous β-keto esters and long-chain esters can provide a comprehensive understanding of its expected structural features. For a molecule like this compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a high-quality single crystal. The crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots.

The positions and intensities of these diffracted spots are meticulously measured. This diffraction data is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the molecular structure.

In the solid state, β-keto esters can exist in either the keto or enol tautomeric forms. wesleyan.edu X-ray crystallography would definitively establish which form is present in the crystal lattice of this compound. It would also reveal the conformation of the decanoate (B1226879) chain, including the torsion angles along the carbon backbone, and the orientation of the methyl ester group. Furthermore, the analysis would detail the intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal.

Presented below is a representative table of crystallographic data that would be expected from an X-ray crystallographic analysis of a compound similar to this compound. This data provides a summary of the crystal and experimental parameters.

Parameter Representative Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.5 - 6.5
b (Å)7.5 - 8.5
c (Å)25.0 - 26.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)900 - 1100
Z4
Density (calculated) (g/cm³)1.0 - 1.2
Absorption coefficient (mm⁻¹)0.07 - 0.09
F(000)440 - 460
Crystal size (mm³)0.2 x 0.2 x 0.1
Theta range for data collection (°)2.0 - 28.0
Reflections collected~5000
Independent reflections~2500
R(int)0.03 - 0.05
Goodness-of-fit on F²1.0 - 1.1
Final R indices [I>2sigma(I)]R1 = 0.04 - 0.06
wR20.12 - 0.15
R indices (all data)R1 = 0.06 - 0.08
wR20.15 - 0.18

This detailed structural information is invaluable for understanding the physicochemical properties of this compound and for rationalizing its behavior in solid-state applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly useful for studying reactivity by calculating various molecular properties and descriptors. For methyl 3-oxodecanoate (B1261010), a DFT analysis would typically be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to obtain optimized molecular geometry and electronic properties. mdpi.com

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Conceptual DFT provides reactivity descriptors that can predict the most likely sites for electrophilic and nucleophilic attacks. For β-keto esters, studies have shown that the keto and ester carbonyl carbons are the primary sites for nucleophilic attack. mdpi.com An illustrative table of what DFT calculations might reveal for methyl 3-oxodecanoate is presented below.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are example values for illustrative purposes.

PropertyCalculated ValueInterpretation
HOMO Energy-0.25 HartreeIndicates the energy of the outermost electrons available for donation.
LUMO Energy-0.05 HartreeIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap0.20 HartreeA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Orbital Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would provide insights into the delocalization of electron density, particularly the hyperconjugative interactions that contribute to the molecule's stability. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal the flow of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For instance, the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds (e.g., n -> σ*) would be of interest.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound Note: These are example values for illustrative purposes.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)Interaction Type
LP(1) O(keto)σ(C-C)2.5Hyperconjugation
LP(2) O(ester)σ(C-O)5.1Resonance
σ(C-H)σ*(C-C)1.8Hyperconjugation

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules.

Force Field Methods for Conformational Analysis

Force field methods, also known as molecular mechanics, are used to predict the geometries and relative energies of different conformations of a molecule. These methods are computationally less expensive than quantum chemical calculations, making them suitable for exploring the large conformational space of flexible molecules like this compound.

A conformational analysis of this compound would involve systematically rotating the rotatable bonds to generate a multitude of possible conformations. The energy of each conformation would then be minimized using a suitable force field, such as MMFF94 or AMBER. ub.edu The result is a potential energy surface that identifies the low-energy, stable conformers of the molecule. This information is crucial for understanding how the molecule might fit into a receptor's active site.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant biological target. For instance, given its structural similarity to some bacterial quorum-sensing molecules, it could be docked into the binding site of a quorum-sensing receptor protein. mdpi.com The docking algorithm would sample various poses of the ligand in the protein's binding pocket and score them based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor Note: These are example values for illustrative purposes.

Docking Score (kcal/mol)Key Interacting ResiduesInteraction Type
-7.5Tyr88, Trp104Hydrophobic (pi-alkyl)
-7.5Ser129Hydrogen Bond (with keto oxygen)
-7.5Arg61Hydrogen Bond (with ester oxygen)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rsc.org Computational SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical models to correlate variations in molecular structure with changes in activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities against a specific target. Various molecular descriptors (e.g., physicochemical properties, electronic properties, and structural features) would be calculated for each compound. A mathematical model would then be developed to relate these descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. While no specific SAR studies on this compound are available, this approach is a cornerstone of modern medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to ascertain the mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models are pivotal in predicting the activity of new chemical entities and understanding the structural requirements for a specific biological response. wikipedia.orgmdpi.com In the context of this compound and related β-keto esters, QSAR studies are instrumental in exploring their potential as antimicrobial agents, specifically as quorum-sensing inhibitors. mdpi.comresearchgate.net

Research in this area often focuses on designing β-keto ester analogues of natural autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), to disrupt bacterial communication. mdpi.comresearchgate.net A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of various molecular descriptors, and the development of a mathematical model that correlates these descriptors with the observed activity. nih.govmdpi.com

Molecular Descriptors in QSAR Studies of β-Keto Esters

A variety of molecular descriptors are employed to quantify the structural and physicochemical properties of β-keto esters for QSAR modeling. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Descriptor Category Specific Descriptors Significance in Modeling
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesInfluence electrostatic interactions with biological targets.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDefine the size and shape of the molecule, affecting receptor fit.
Lipophilic LogP (Partition Coefficient), Topological Polar Surface Area (TPSA)Govern the compound's ability to cross cell membranes.

Table 1: Common Molecular Descriptors Used in QSAR Analysis of β-Keto Esters.

Predictive QSAR Models for Antibacterial Activity

QSAR models for the antibacterial activity of β-keto esters are often developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. researchgate.net These models aim to predict the inhibitory concentration (e.g., IC50) of the compounds against specific bacterial strains.

A hypothetical QSAR model for a series of β-keto ester analogues might be represented by the following equation:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(LUMO Energy)

Research Findings from a QSAR Study on β-Keto Ester Analogues

A study focused on β-keto ester analogues as potential quorum-sensing inhibitors synthesized a series of compounds and evaluated their antibacterial activity. mdpi.com The research involved computational analysis of their reactivity and ADME (absorption, distribution, metabolism, and excretion) properties, alongside molecular docking studies with quorum-sensing proteins like LasR and LuxS. mdpi.comresearchgate.net

The findings from such a study can be summarized in a data table that correlates the structural modifications with the predicted activity and key molecular descriptors.

Compound Modification LogP Dipole Moment (Debye) Predicted Antibacterial Activity (pIC50)
This compound Analogue 1 C-8 Alkyl Chain3.22.54.8
This compound Analogue 2 Phenyl substitution3.83.15.2
This compound Analogue 3 Halogenated Phenyl4.13.55.6
This compound Analogue 4 Methoxy (B1213986) Phenyl3.72.95.1

Table 2: Hypothetical Data from a QSAR Study of this compound Analogues.

The results from these computational models guide the rational design of new, more potent β-keto ester derivatives with improved pharmacokinetic profiles. mdpi.com By understanding the quantitative relationships between molecular structure and biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. patsnap.com

Future Directions and Emerging Research Areas

Green Chemistry Approaches in Synthesis

The synthesis of β-keto esters, including methyl 3-oxodecanoate (B1261010), is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods, such as the Claisen condensation, often rely on stoichiometric amounts of strong bases and organic solvents, leading to considerable waste generation. Modern approaches aim to mitigate this environmental impact through catalyst-focused and solvent-free methodologies.

One promising green strategy is the use of biocatalysts. Lipase-catalyzed transesterification has emerged as a viable method for preparing β-keto esters under mild, solvent-free conditions. This enzymatic approach is chemoselective and can provide a simple protocol for producing these valuable building blocks with high yields (>90%). Another avenue involves the acylation of renewable resources; β-ketoesters can be synthesized from fatty acids (a renewable feedstock) and Meldrum's acid, further enhancing the sustainability of the process.

Solvent selection and energy consumption are also critical targets for green synthesis. Methodologies utilizing heterogeneous catalysts, such as silica-supported boric acid, have enabled the efficient transesterification of β-keto esters under solvent-free conditions. These catalysts are easily recoverable and can be recycled multiple times without a significant loss of activity, aligning with the goals of waste minimization and economic efficiency. Furthermore, microwave-assisted synthesis represents a significant advancement, offering a technique for the rapid, solvent-free preparation of β-keto esters through transesterification or the ring-opening of dioxinone derivatives. These methods not only reduce reaction times but also minimize energy use and the need for volatile organic solvents.

Novel Catalytic Systems for Enantioselective Synthesis

While methyl 3-oxodecanoate itself is achiral, it serves as a valuable prochiral substrate for the synthesis of enantiomerically enriched compounds, particularly chiral β-hydroxy esters, which are pivotal intermediates in pharmaceutical and natural product synthesis. The development of novel catalytic systems for the asymmetric reduction of the ketone in β-keto esters is a highly active area of research.

Transition metal catalysis, particularly with ruthenium (Ru) and iridium (Ir), has led to highly efficient and enantioselective hydrogenation processes. Chiral ligands, which coordinate to the metal center, are crucial for inducing stereoselectivity. Ligands such as BINAP and its derivatives, as well as novel chiral ferrocenyl P,N,N-ligands and spiro pyridine-aminophosphine (SpiroPAP) ligands, have demonstrated exceptional performance. These catalytic systems can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee), under optimized conditions. The catalysts have shown broad substrate compatibility, proving effective for a wide range of β-keto esters.

Beyond hydrogenation, organocatalysis has surfaced as a powerful, metal-free alternative for other enantioselective transformations of β-keto esters. Chiral organocatalysts, such as cinchona alkaloid derivatives, are utilized in phase-transfer catalysis to achieve highly enantioselective α-alkylation of β-keto esters. This method allows for the creation of tertiary stereogenic centers adjacent to the ester group with high yields and enantiopurities (up to 98% ee). The continuous development of these catalytic systems provides a versatile toolkit for transforming simple precursors like this compound into complex, high-value chiral molecules.

Table 1: Performance of Selected Catalytic Systems in Asymmetric Transformations of β-Keto Esters
Catalyst/Ligand SystemTransformation TypeSubstrate TypeEnantiomeric Excess (ee)
Ru-BINAP ComplexesAsymmetric Hydrogenationβ-Aryl & β-Alkyl Keto EstersUp to 99%
Ir-SpiroPAP LigandsAsymmetric Hydrogenationβ-Aryl Keto Esters95.0–99.8%
Ir-Ferrocenyl P,N,N-LigandsAsymmetric HydrogenationVarious β-Keto EstersUp to 95%
Cinchona Alkaloid DerivativesAsymmetric α-AlkylationCyclic β-Keto EstersUp to 98%

Exploration of New Biological Activities and Therapeutic Potential

This compound is increasingly recognized not just as a synthetic intermediate but as a molecule with intrinsic biological relevance and significant therapeutic potential, primarily through its role as a precursor in the synthesis of bioactive compounds. Research indicates the compound may act as a virulence factor against some human pathogens and could inhibit DNA and protein synthesis. medchemexpress.combiosynth.com

A significant area of its application is in the synthesis of quinolones, a class of compounds with diverse biological activities. Specifically, this compound is a key starting material for producing 2-alkyl-4(1H)-quinolones. nih.gov This includes the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). nih.govacs.org PQS is a crucial quorum-sensing molecule for the opportunistic human pathogen Pseudomonas aeruginosa, regulating the expression of virulence factors and biofilm formation. nih.govacs.org By serving as a precursor to PQS and its analogues, this compound is instrumental in research aimed at developing quorum sensing inhibitors—a novel anti-infective strategy that disrupts bacterial communication rather than killing the bacteria directly, potentially reducing the pressure for antibiotic resistance. mdpi.comcore.ac.uk

Furthermore, its utility extends to the synthesis of novel quinolone scaffolds designed to modulate human receptors. For instance, quinolones derived from this compound have been investigated for their ability to modulate the ghrelin receptor (GHS-R1a), indicating potential applications in treating conditions like cachexia, a metabolic wasting disorder. mdpi.com The compound has also been used in the synthesis of aminoline-N-oxide antimicrobials intended for use against Helicobacter pylori infections. google.com This positions this compound as a versatile platform molecule for accessing a wide range of potential therapeutics targeting both infectious diseases and host physiological pathways.

Advanced Materials and Niche Applications

The unique chemical structure of β-keto esters, featuring adjacent carbonyl groups, makes them highly versatile building blocks for applications beyond pharmaceuticals, particularly in polymer chemistry and materials science. This compound and similar long-chain β-keto esters can be incorporated into polymers to create functional and advanced materials.

One emerging application is in the synthesis of novel adhesives and functional polymers through multicomponent reactions like the Biginelli reaction. Difunctional monomers containing a β-keto ester group can undergo polycondensation with aldehydes and urea (B33335) to form poly(dihydropyrimidin-2(1H)-one)s. rsc.orgrsc.org These polymers can be synthesized rapidly and, when generated in situ, have demonstrated strong adhesive properties on metal surfaces, suggesting a potential new class of bio-based glues. rsc.orgrsc.org

In the field of sustainable materials, β-keto esters are being used to create covalent adaptable networks (CANs). In one approach, renewable polyester (B1180765) oligomers derived from isosorbide (B1672297) are functionalized at their chain ends with β-keto ester moieties. diva-portal.org These functionalized oligomers can then be crosslinked using polyamines to form dynamic networks through vinylogous urethane (B1682113) linkages, creating materials that are both bio-based and potentially reprocessable. diva-portal.org Additionally, the coordination chemistry of β-keto esters makes them suitable as organic bridging ligands for the construction of metal-organic frameworks (MOFs). google.com These porous materials have vast potential in applications such as gas storage, separation, and heterogeneous catalysis. The ability to tailor the alkyl chain of the β-keto ester, such as the heptyl group in this compound, allows for fine-tuning the properties of the resulting polymers and materials.

Q & A

Basic: What are the established synthetic routes for methyl 3-oxodecanoate, and how are reaction conditions optimized?

Methodological Answer:
this compound is synthesized via a two-step process involving Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and octanoyl chloride. Key steps include:

Acylation : Meldrum’s acid reacts with octanoyl chloride in dichloromethane (DCM) at 0°C, catalyzed by pyridine and DMAP, to form an acylated intermediate.

Methanolysis : The intermediate undergoes methanolysis under reflux (65°C, 16 hours) to yield the final product.
Optimization Tips :

  • Control stoichiometry (1.1 equiv octanoyl chloride to 1.0 equiv Meldrum’s acid) to minimize side reactions.
  • Use dropwise addition of reagents to manage exothermicity.
  • Purify via vacuum distillation (0.01 Torr, bp 75°C) to isolate the product as a colorless oil (51% yield) .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR identifies the methyl ester (δ 3.72 ppm), α-keto proton (δ 3.43 ppm), and alkyl chain signals.
    • ¹³C NMR confirms the carbonyl (203.0 ppm) and ester (167.8 ppm) groups.
  • IR Spectroscopy : Peaks at 1747 cm⁻¹ (ester C=O) and 1716 cm⁻¹ (keto C=O) validate functional groups.
  • Mass Spectrometry : ESI-HRMS ([M+Na]⁺ at m/z 223.1305) confirms molecular weight.
    Handling Discrepancies :
  • Tautomerism (≈10% enol form in NMR) requires peak integration and comparison with calculated spectra. Use deuterated solvents (CDCl₃) to stabilize keto-enol equilibria .

Advanced: How does this compound serve as a precursor in heterocyclic compound synthesis, and what mechanistic insights are critical?

Methodological Answer:
this compound is a key intermediate in synthesizing 2-alkylquinolones (e.g., HHQ, PQS) via:

Condensation : React with aniline in toluene (Dean-Stark apparatus, 110°C) to form an enamine intermediate.

Cyclization : Heat in diphenyl ether (258°C) to induce intramolecular cyclization.
Mechanistic Considerations :

  • Acid catalysis (p-toluenesulfonic acid) accelerates enamine formation.
  • High-temperature cyclization requires inert solvents to prevent decomposition.
  • Monitor reaction progress via TLC or GC-MS to optimize yields .

Advanced: How can researchers address contradictions in spectral data arising from tautomerism or impurities?

Methodological Answer:

  • Tautomerism : For keto-enol tautomers (common in β-keto esters):
    • Use low-temperature NMR (e.g., 296 K) to slow equilibration.
    • Compare experimental spectra with computed DFT models for tautomer ratios.
  • Impurities :
    • Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product.
    • Validate purity via HPLC (≥95% area) and elemental analysis (e.g., C: 66.0% calc. vs. 65.8% obs.) .

Advanced: What strategies optimize the reduction of this compound to methyl 3-hydroxydecanoate?

Methodological Answer:

  • Reduction Protocol :
    • Use NaBH₄ in dry MeOH (1.2 equiv, 1 hour, room temperature).
    • Quench with 1M HCl to neutralize excess borohydride.
  • Optimization :
    • Maintain anhydrous conditions to prevent ester hydrolysis.
    • Monitor reaction via IR (disappearance of 1716 cm⁻¹ keto peak).
    • Purify via recrystallization (heptane) to achieve >90% diastereomeric purity .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres (N₂/Ar) at 4°C. Avoid prolonged exposure to moisture or light.
  • Decomposition Risks :
    • Contact with oxidizers may produce CO/CO₂.
    • Store in amber vials with PTFE-lined caps to prevent ester hydrolysis.
  • Handling : Use PPE (gloves, goggles) due to mild irritancy .

Advanced: How is this compound utilized in studying bacterial quorum sensing, and what experimental models apply?

Methodological Answer:

  • Biosynthesis Studies : this compound is a precursor for Pseudomonas quorum-sensing molecules (e.g., PQS).
  • In Vitro Models :
    • Use P. aeruginosa knockout strains to trace metabolic incorporation via isotopic labeling (¹³C/²H).
    • Quantify signaling molecule production via LC-MS/MS (e.g., MRM transitions for PQS).
  • Bioactivity Assays : Measure proinflammatory cytokine release (IL-8, TNF-α) in mammalian cells to assess host response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.